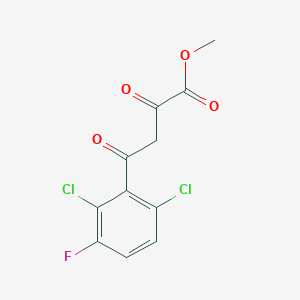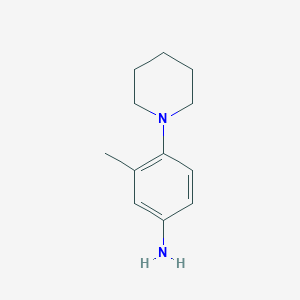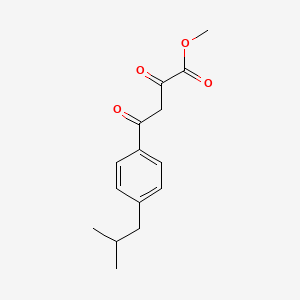
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate, also known as DFB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Chemical Reactions and Synthesis
Fluorinated 2,4-Dioxoesters Reactions
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate, as a type of 4-Polyfluoroalkyl 2,4-dioxobutanoate, reacts with aromatic aldehydes to produce various compounds with potential pharmaceutical applications (Pryadeina et al., 2006).
Synthesis of Anticancer Intermediates
This compound serves as an important intermediate in synthesizing biologically active anticancer drugs, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Zhang et al., 2019).
Creation of Supramolecular Structures
Methyl 2,4-dioxobutanoates can form supramolecular structures with potential for encapsulating large organic and bioorganic molecules, offering applications in drug delivery and molecular engineering (Sheverdov et al., 2017).
Fluorescent Chemosensors
- Development of Chemosensors: Derivatives of this compound can be used in the development of fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules (Roy, 2021).
Pharmaceutical Research
Antimicrobial and Analgesic Activities
Some derivatives of this compound demonstrate antimicrobial, analgesic, and antipyretic activities. Their structural modifications could lead to potential therapeutic applications (Mar'yasov et al., 2016).
Anti-Inflammatory and Antimicrobial Properties
Specific substituted derivatives of this compound exhibit significant anti-inflammatory and antimicrobial activities, which could be harnessed for developing new drugs (Karthikeyan & Holla, 2008).
Spectroscopic and Structural Studies
- Vibrational and Structural Analysis: this compound has been studied for its spectroscopic and structural properties, aiding in the understanding of its reactivity and potential applications in materials science (Vanasundari et al., 2018).
properties
IUPAC Name |
methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FO4/c1-18-11(17)8(16)4-7(15)9-5(12)2-3-6(14)10(9)13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBQUCFNVJIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)



![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)
![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)


